1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Description
The compound 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a heterocyclic molecule featuring a triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 3. This core is linked via an ether bond to an azetidine ring (a four-membered nitrogen-containing heterocycle) and further connected to a thiophene-2-yl ethanone moiety.
Synthetically, analogous compounds (e.g., 7-alkoxy-triazolo[1,5-a]pyrimidines) are typically prepared through alkylation of a triazolopyrimidin-7-ol intermediate with appropriate alkylating agents under basic conditions, as seen in related studies . The thiophene moiety, a common pharmacophore in bioactive molecules, may enhance binding to hydrophobic pockets in target proteins .
Properties
IUPAC Name |
1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-5-14(20-15(18-10)16-9-17-20)22-11-7-19(8-11)13(21)6-12-3-2-4-23-12/h2-5,9,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWRPORDGFGHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanism of action, and therapeutic applications based on various research studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolo-pyrimidine core and subsequent functionalization to introduce the azetidine and thiophene moieties. The detailed synthesis pathways can be found in patent literature and scientific publications, which outline the methodologies used to achieve high yields and purity of the final product .
Antiproliferative Effects
Research indicates that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies have shown that it inhibits the growth of human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and U87 MG (glioblastoma). The half-maximal inhibitory concentration (IC50) values for these cell lines suggest a potent effect compared to standard chemotherapeutic agents .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, the compound has been shown to affect the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and metabolism. Inhibition of this pathway leads to reduced cell viability and increased apoptosis in cancerous cells .
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on MCF-7 Cells : A detailed investigation revealed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.
- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups. Histopathological examinations confirmed reduced tumor sizes and lower proliferation indices in treated tissues.
- Toxicity Assessments : Acute toxicity studies showed that the compound had a favorable safety profile at therapeutic doses, with minimal side effects observed in animal models .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to the one possess significant anticancer properties. The triazolo-pyrimidine scaffold is often linked to the inhibition of cancer cell proliferation. Studies have shown that derivatives of this class can induce apoptosis in various cancer cell lines by targeting specific kinases involved in cell cycle regulation .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Its efficacy is attributed to the ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid metabolism. This makes it a candidate for further development into antibiotics .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress within neuronal cells. Such properties could make it relevant for treating neurodegenerative diseases like Alzheimer's or Parkinson's .
Synthesis Methodologies
The synthesis of 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multi-step synthetic routes:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol + azetidine derivative | Base-catalyzed at elevated temperature |
| 2 | Coupling reaction | Thiophene derivative + coupling agent | Solvent-free conditions or in polar solvents |
| 3 | Purification | Crystallization or chromatography | Standard purification techniques |
This multi-step approach allows for the precise construction of the desired molecular architecture while minimizing by-products.
Case Study: Anticancer Activity
A study conducted on derivatives of triazolo-pyrimidine reported that certain modifications led to increased potency against breast cancer cells. The incorporation of an azetidine ring was found to enhance selectivity towards cancerous cells while sparing normal cells .
Case Study: Antimicrobial Evaluation
In another investigation, compounds featuring similar structural motifs were tested against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Azetidine vs. Piperidine : The azetidine group in the target compound introduces a smaller, more rigid ring compared to the piperidine in the PDE2A inhibitor . This may reduce steric hindrance and improve binding to flat active sites.
- Thiophene Contribution : Thiophene-containing analogs (e.g., 19b) demonstrate enhanced anticancer activity, likely due to improved hydrophobic interactions and π-stacking .
Physicochemical Properties
Elemental analysis and spectroscopic data for related compounds provide benchmarks:
- Triazolo[1,5-a]pyrimidine Core : In compound 12 (), elemental analysis for C21H20FN7O5S showed calculated/found values: C (50.30/50.38), H (4.02/4.09), N (19.55/19.62%), confirming high purity .
- Thiophene Derivatives: 1H NMR of thieno[2,3-e]triazolopyrimidines () reveals characteristic shifts for thiophene protons (δ 7.2–7.8 ppm) and triazole protons (δ 8.1–8.5 ppm) .
The target compound’s calculated molecular formula (C18H17N5O2S) would require similar validation, with anticipated NMR signals for azetidine (δ 3.5–4.5 ppm) and thiophene (δ 6.8–7.4 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
